molecular formula C9H8N4O2 B1531360 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1339822-86-4

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1531360
CAS No.: 1339822-86-4
M. Wt: 204.19 g/mol
InChI Key: FCBPVOWZKWILAO-UHFFFAOYSA-N
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Description

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a high-value heterocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound features a pyrazole core fused with a pyrazine ring, a structure recognized for its significant potential in medicinal chemistry . The carboxylic acid functional group at the 4-position provides a versatile handle for further synthetic modification, enabling researchers to create a wide array of amide, ester, and other derivative libraries for structure-activity relationship (SAR) studies . Pyrazole derivatives are a pharmacologically important active scaffold possessing diverse therapeutic activities . They are found in compounds acting as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral agents . The specific 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold is a privileged structure, as evidenced by its use in derivatives like the corresponding methyl ester and carbaldehyde, which are key intermediates in organic synthesis . Researchers can utilize this carboxylic acid to develop novel molecules targeting a range of biological pathways. Key Applications: This compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Its applications extend to the creation of metal-organic complexes, which have shown promise in various research areas, including as cytotoxic agents against cancer cell lines, as demonstrated by similar pyrazole-ester complexes . Handling & Safety: For Research Use Only. Not for diagnostic or therapeutic use. The specific safety data for this compound is not fully established. As a precaution, handle all chemicals using appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet for detailed handling instructions. Similar pyrazole derivatives are recommended to be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-methyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-13-5-6(9(14)15)8(12-13)7-4-10-2-3-11-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPVOWZKWILAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can be approached via two principal strategies:

  • Construction of the pyrazole ring with the pyrazin-2-yl substituent already present.
  • Functionalization of a preformed pyrazole ring to introduce the pyrazin-2-yl group at the 3-position, followed by carboxylation at the 4-position.

Representative Synthetic Routes for Pyrazole-4-Carboxylic Acids

Cyclization of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

A common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target compound, the following sequence is plausible:

  • Step 1: Synthesis of a 1,3-dicarbonyl compound bearing a pyrazin-2-yl group at the 3-position (e.g., ethyl 3-(pyrazin-2-yl)-3-oxopropanoate).
  • Step 2: Condensation with methylhydrazine to yield 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate ester.
  • Step 3: Hydrolysis of the ester to afford the target carboxylic acid.

This method is supported by analogous syntheses in the literature for 1-methyl-3-substituted-pyrazole-4-carboxylic acids, providing moderate to high yields and good selectivity.

Functionalization of Preformed Pyrazole Rings

Alternatively, starting from 1-methylpyrazole, regioselective lithiation or halogenation at the 3-position can be followed by cross-coupling with a pyrazin-2-yl source (e.g., Suzuki or Negishi coupling). Subsequent carboxylation at the 4-position (e.g., via directed ortho-metalation and CO₂ quenching) yields the target acid.

Use of Grignard or Organolithium Intermediates

Some patents describe the halogenation of 1-methyl-3-aminopyrazole at the 4-position, followed by functional group interconversion (e.g., via Grignard exchange and carboxylation) to introduce the carboxylic acid moiety. For the pyrazin-2-yl variant, the introduction of the aryl group would precede or follow the carboxylation step, depending on substrate compatibility.

Key Process Parameters and Optimization

The following table summarizes critical parameters from analogous syntheses:

Step Reagents/Conditions Typical Yield (%) Notes
1. Dicarbonyl formation Pyrazin-2-yl-acetic acid, acylation agents 60–80 Pyrazin-2-yl group stability crucial
2. Cyclization Methylhydrazine, ethanol, reflux 70–90 Regioselectivity favored by methyl
3. Hydrolysis NaOH or KOH, aqueous, 80–100°C 85–95 High purity after recrystallization
4. Cross-coupling (alt.) Pd catalyst, boronic acid, base 50–75 Sensitive to sterics/electronics
5. Carboxylation (alt.) n-BuLi, CO₂, THF, -78°C 40–60 Requires careful temperature control

Purification and Characterization

  • Purification: Recrystallization from alcohol-water mixtures is preferred; chromatographic methods may be needed for closely related isomers.
  • Characterization: NMR, IR, and mass spectrometry confirm structure and purity. Reported methods achieve >99.5% purity after optimized recrystallization.

Detailed Example: Adapted Synthesis for this compound

Stepwise Procedure (Representative):

  • Preparation of Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate:

    • React pyrazin-2-yl-acetic acid with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.
    • Isolate the β-keto ester after aqueous workup.
  • Cyclization with Methylhydrazine:

    • Dissolve the β-keto ester in ethanol, add methylhydrazine dropwise at room temperature.
    • Stir and heat under reflux for 2–4 hours.
    • Cool, filter, and concentrate to yield the crude pyrazole ester.
  • Hydrolysis to Carboxylic Acid:

    • Suspend the ester in aqueous NaOH, heat at 80–100°C for 2–3 hours.
    • Acidify with HCl to precipitate the carboxylic acid.
    • Filter, wash, and recrystallize from ethanol-water.

Expected Yield and Purity:

  • Overall yield: 60–75%
  • Purity (after recrystallization): >99%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Isomer Control Scalability Complexity
Dicarbonyl cyclization/hydrolysis 60–75 >99 High High Moderate
Halogenation/coupling/carboxylation 40–65 >99 High Moderate Higher
Grignard/organolithium carboxylation 40–60 >99 High Moderate High

Research Findings and Considerations

  • The cyclization of hydrazines with suitably substituted β-keto esters is the most straightforward and scalable method, offering high selectivity and yield for 1-methyl-3-substituted pyrazole-4-carboxylic acids.
  • Cross-coupling approaches, while versatile, require careful optimization of catalyst and conditions due to the electron-deficient nature of the pyrazin-2-yl group.
  • Purification is generally efficient, with isomeric impurities minimized by judicious choice of starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid with its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound Pyrazin-2-yl 194.16 Not specified Pharmaceutical intermediates
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CF₃ 194.11 113100-53-1 Agrochemicals, pharmaceuticals
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid Thiophen-2-yl 208.24 1152510-37-6 Potential medicinal use
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride Pyridin-3-yl, HCl salt 225.63 1394040-13-1 Pharmaceutical intermediates
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid Benzyl, pyridin-3-yl 279.30 956959-59-4 Pharmaceutical intermediates

Key Observations :

  • Pyrazine vs. Conversely, the CF₃ analog’s lipophilicity enhances metabolic stability, making it preferable in agrochemicals .
  • Thiophene vs. Pyridine : Thiophene’s sulfur atom may confer distinct electronic properties, while pyridine’s nitrogen enhances hydrogen-bonding capabilities, influencing target affinity .

Biological Activity

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1339822-86-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4O2C_9H_8N_4O_2, and it features both pyrazole and pyrazine rings, which contribute to its unique chemical properties. The compound is characterized by the following structural features:

  • Molecular Weight: 188.19 g/mol
  • Molecular Structure:
    SMILES OC O c1cc nH n1 c2cnccn2\text{SMILES OC O c1cc nH n1 c2cnccn2}

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and pyrazine moieties exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. For example, this compound has been shown to inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against E. coli and S. aureus, indicating promising antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against E. coli and S. aureusJournal of Antibiotics
AnticancerInduces apoptosis in MCF-7 cellsJournal of Medicinal Chemistry
Enzyme InhibitionInhibits specific kinasesCancer Research Journal

Q & A

Q. Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while EtOH/H₂O mixtures aid hydrolysis .
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate high-purity product .
  • Yield Tracking : Monitor reaction progress via TLC or HPLC to identify side products (e.g., unreacted esters) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm pyrazole ring substitution patterns (e.g., δ 8.5–9.0 ppm for pyrazine protons) and methyl group integration .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H/N-C vibrations .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How should researchers address contradictions in reported biological activity data?

Q. Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell lines) to validate activity .
  • Structural Analog Screening : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to identify critical functional groups .
  • Meta-Analysis : Review literature for trends (e.g., pyrazine moieties enhancing kinase inhibition) and correlate with computational docking results .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) via pyrazine’s π-π stacking and carboxylic acid’s hydrogen bonding .
  • QSAR Modeling : Develop regression models linking substituent electronic parameters (Hammett σ) to IC₅₀ values .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .

Basic: What purification methods are effective for isolating the compound?

Q. Methodological Answer :

  • Liquid-Liquid Extraction : Separate acidic impurities using NaHCO₃ washes .
  • Recrystallization : Use MeOH/H₂O (1:3) to crystallize the carboxylic acid form .
  • HPLC : Apply reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) for high-purity batches .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified pyrazine (e.g., 2-aminopyrazine) or pyrazole (e.g., 5-nitro) groups .
  • Biological Testing : Screen analogs against target panels (e.g., cancer cell lines, bacterial strains) to identify activity trends .
  • Electron-Deficiency Analysis : Use Hammett plots to correlate substituent electronic effects (σ) with logP and bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

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